molecular formula C10H13ClN4O B3325527 (E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide CAS No. 215366-29-3

(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide

Cat. No.: B3325527
CAS No.: 215366-29-3
M. Wt: 240.69 g/mol
InChI Key: ISBUGOZWWNMPPC-VGOFMYFVSA-N
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Description

(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide is a neonicotinoid-derived compound characterized by its amidine backbone and carbamoyl functional group. Structurally, it features a 6-chloropyridin-3-ylmethyl moiety attached to an N-methylacetimidamide core, with an (E)-configuration at the imine bond (Figure 1). The carbamoyl group (–CONH₂) distinguishes it from other neonicotinoids, such as acetamiprid, which instead carries a cyano (–CN) group at the analogous position .

Properties

IUPAC Name

(E)-1-[(6-chloropyridin-3-yl)methyl-methylamino]ethylideneurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c1-7(14-10(12)16)15(2)6-8-3-4-9(11)13-5-8/h3-5H,6H2,1-2H3,(H2,12,16)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBUGOZWWNMPPC-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(=O)N)N(C)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C(=O)N)/N(C)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037482
Record name Acetamiprid metabolite IM-1-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215366-29-3
Record name Acetamiprid metabolite IM-1-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine and N-methylacetimidamide.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Reaction Steps: The synthesis involves multiple steps, including nucleophilic substitution, carbamoylation, and imidation reactions.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted acetimidamides and shares structural homology with several neonicotinoids and their metabolites. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Role Reference
(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide C₁₀H₁₂ClN₃O₂ 241.68 Carbamoyl (–CONH₂), Chloropyridinyl Putative insecticide (inference)
Acetamiprid [(E)-N-((6-Chloropyridin-3-yl)methyl)-N'-cyano-N-methylacetimidamide] C₁₀H₁₁ClN₄ 222.7 Cyano (–CN), Chloropyridinyl Broad-spectrum insecticide
Acetamiprid-N-desmethyl C₉H₉ClN₄ 208.65 Cyano (–CN), Chloropyridinyl Primary metabolite of acetamiprid
N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide C₉H₁₁ClN₄ 210.66 Amidino (–NH–C(=NH)–), Chloropyridinyl Intermediate in neonicotinoid synthesis
(E)-N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N'-hydroxyacetimidamide (CPMHA) C₁₁H₁₅ClN₄O 254.72 Hydroxy (–OH), Ethyl, Chloropyridinyl Metabolite of nitenpyram degradation

Key Distinctions and Implications

However, this substitution likely diminishes insecticidal potency, as cyano groups are critical for receptor binding in neonicotinoids . In contrast, the carbamoyl derivative’s higher molecular weight (241.68) suggests greater persistence in environmental matrices .

Biodegradation Pathways: Microbial degradation of neonicotinoids often involves oxidative N-demethylation or hydroxylation. For example, Ochrobactrum sp. strain DF-1 metabolizes nitenpyram into intermediates like N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine (MW 207.5) . Similarly, the carbamoyl compound may undergo hydrolysis to yield N-methylacetamide derivatives, as observed in acetamiprid degradation .

The carbamoyl analogue’s toxicity profile remains uncharacterized, but its structural similarity warrants caution. Notably, metabolites like CPMHA (from nitenpyram) exhibit reduced acute toxicity compared to parent compounds .

Biological Activity

(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide, with CAS number 215366-29-3, is a synthetic organic compound that belongs to the class of carbamoyl derivatives. Its unique structure, characterized by a chloropyridine moiety, positions it as a subject of interest in various biological and medicinal research fields. This article explores its biological activity, including potential therapeutic effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₀H₁₃ClN₄O
Molecular Weight240.69 g/mol
CAS Number215366-29-3
PuritySpecification varies
Storage ConditionsInert atmosphere, 2-8°C

Research indicates that compounds containing chloropyridine groups often exhibit significant biological activities, including antimicrobial and anticancer properties. The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Cellular Pathways : Similar compounds have been shown to interfere with specific cellular signaling pathways, potentially leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to cell death mechanisms.
  • Interaction with Receptors : It is hypothesized that this compound could interact with nicotinic acetylcholine receptors (nAChRs), similar to other neonicotinoids like acetamiprid, which have been shown to affect neuronal activity and viability .

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties. For instance, compounds with similar structures have been investigated for their ability to induce apoptosis in various cancer cell lines. The following table summarizes findings from relevant studies:

Study ReferenceCell LineIC₅₀ (µM)Mechanism of Action
SH-SY5Y (neuroblastoma)4.26Induction of apoptosis via ROS generation
Various cancer linesVariesInhibition of cell proliferation

Antimicrobial Activity

The potential antimicrobial activity of this compound has also been explored. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi.

Case Studies

  • Neurotoxicity Assessment : A study on acetamiprid highlighted the neurotoxic potential associated with chloropyridine derivatives, indicating that similar compounds might also exhibit neurotoxic effects under certain conditions . This underscores the importance of further research into the safety profile of this compound.
  • Therapeutic Applications : The compound's structural similarities to known therapeutic agents suggest potential applications in treating diseases where modulation of cellular pathways is beneficial. Ongoing research aims to elucidate its full pharmacological profile.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitution and methyl group positions. For example, the methyl group on the acetimidamide backbone appears as a singlet at δ 2.8–3.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺ at m/z 283.0821 (calculated for C₁₁H₁₅ClN₄O) .
  • Infrared Spectroscopy (IR) : A strong absorption band at ~1680 cm⁻¹ confirms the carbamoyl C=O stretch .

How is this compound identified in environmental samples?

Basic Research Question

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize chromatographic separation using a C18 column (2.1 × 100 mm, 1.7 µm) and a gradient of 0.1% formic acid in water/acetonitrile. The compound elutes at ~6.2 min with transitions m/z 283 → 168 (quantifier) and 283 → 126 (qualifier) .
  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges recovers >85% from water/soil matrices .

How can researchers resolve contradictions in proposed biodegradation pathways of this compound?

Advanced Research Question
Conflicting reports on aerobic vs. anaerobic degradation pathways require:

  • Isotopic Labeling : Use ¹⁴C-labeled compound to track mineralization products (e.g., 6-chloronicotinic acid) in soil microcosms .
  • Comparative Metabolite Profiling : Employ high-resolution LC-QTOF-MS to distinguish between microbial metabolites (e.g., desmethyl derivatives) and abiotic hydrolysis products .
  • Enzyme Inhibition Studies : Add cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to soil systems to clarify enzymatic vs. non-enzymatic pathways .

What computational methods are effective for modeling the receptor interactions of this compound?

Advanced Research Question

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to nicotinic acetylcholine receptors (nAChRs). The chloropyridinyl group shows strong π-π stacking with Tyr-185 in the receptor’s active site .
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) reveal stability of hydrogen bonds between the carbamoyl group and Glu-148 residue .
  • QSAR Models : Develop quantitative structure-activity relationships using Hammett constants (σ) to predict bioactivity against pest species .

What challenges arise in crystallographic structure determination of this compound?

Advanced Research Question

  • Crystal Growth : Slow evaporation from ethanol/water (1:1) at 4°C yields diffraction-quality crystals. Disorder in the carbamoyl group often requires anisotropic displacement parameter refinement .
  • Data Collection : Use synchrotron radiation (λ = 0.710–0.920 Å) to resolve weak reflections. SHELXL refinement with twin laws (e.g., -h, -k, l) mitigates twinning issues .
  • Validation : PLATON ADDSYM checks for missed symmetry, and Hirshfeld surface analysis confirms hydrogen-bonding networks .

How can structural isomers of this compound be differentiated analytically?

Advanced Research Question

  • Chiral Chromatography : Use a Chiralpak IG-U column (4.6 × 250 mm) with hexane/isopropanol (80:20) to resolve enantiomers (retention times: 12.3 min vs. 14.7 min) .
  • 2D NMR (NOESY) : Correlate spatial proximity of the methyl group and chloropyridinyl moiety to confirm E-configuration (NOE cross-peak between H-2 and H-7) .
  • Ion Mobility Spectrometry (IMS) : Differentiate diastereomers via collision cross-section (CCS) values (e.g., 185 Ų vs. 192 Ų) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide
Reactant of Route 2
Reactant of Route 2
(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide

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